molecular formula C18H20FN3O5S B3005763 N-(4-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251698-44-8

N-(4-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

Cat. No.: B3005763
CAS No.: 1251698-44-8
M. Wt: 409.43
InChI Key: GMXAWCGWJDDSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C18H20FN3O5S and its molecular weight is 409.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization

N-(4-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide has been researched for its pharmacological characteristics. For instance, a related compound, PF-04455242, has been identified as a novel κ-opioid receptor (KOR) antagonist. It demonstrates high affinity for human, rat, and mouse KORs and shows potential for treating depression and addiction disorders (Grimwood et al., 2011).

Synthesis and Chemical Properties

The synthesis and chemical properties of related compounds have been extensively studied. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound similar in structure, has been prepared through direct fluorination, demonstrating versatile chemical applications (Banks et al., 1996).

Inhibitory and Anticancer Activities

Research has also explored the inhibitory and anticancer activities of similar compounds. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory activities, showing promise in cancer therapy (Fallah-Tafti et al., 2011).

DNA and Protein Binding Studies

Studies on DNA and protein binding have been conducted on related compounds, such as N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives. These studies provide insights into the interaction of these compounds with biological macromolecules (Raj, 2020).

Antibacterial and Antifungal Activities

Research has shown that related compounds exhibit significant antibacterial and antifungal activities. For example, a study on 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrated remarkable anti-TB activity and superior antimicrobial activity (Mamatha S.V et al., 2019).

Antifungal Agents

2-(2-oxo-morpholin-3-yl)-acetamide derivatives, similar in structure, have been identified as broad-spectrum antifungal agents against Candida and Aspergillus species (Bardiot et al., 2015).

Radioligand Development

Another application in scientific research is the development of radioligands for studying receptors. An example is a pyridopyrimidin-4-one derivative used as a radioligand for vasopressin V1B receptor, indicating its potential in receptor occupancy studies (Koga et al., 2016).

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S/c1-13-10-14(19)2-4-16(13)20-17(23)12-21-11-15(3-5-18(21)24)28(25,26)22-6-8-27-9-7-22/h2-5,10-11H,6-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXAWCGWJDDSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.